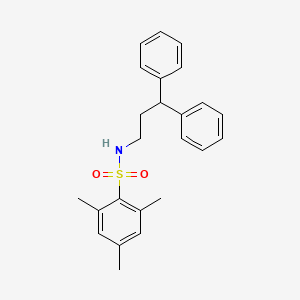

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

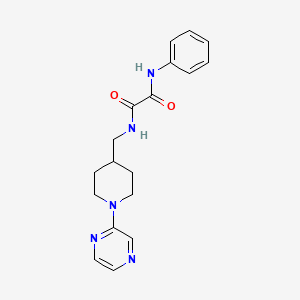

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound with the molecular formula C24H27NO2S . It has a molecular weight of 393.54 .

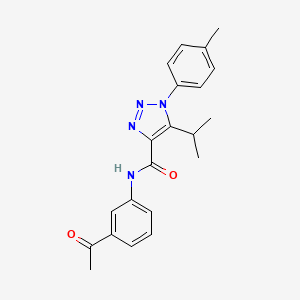

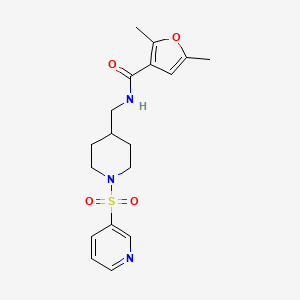

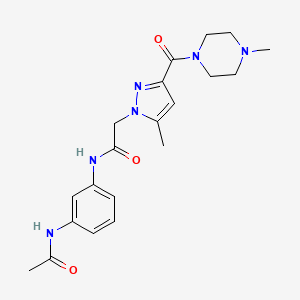

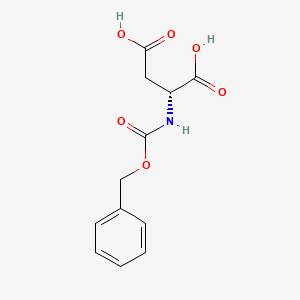

Molecular Structure Analysis

The molecular structure of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is characterized by several features. It has a complexity of 528, a rotatable bond count of 7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 54.6 .Physical And Chemical Properties Analysis

The physical and chemical properties of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine include its molecular formula (C24H27NO2S), molecular weight (393.54), and its structural formula .Wissenschaftliche Forschungsanwendungen

Carbonylative Cyclization of Amines Palladium-catalyzed carbonylative cyclization of N-(2-pyridyl)sulfonyl-protected amines via γ-C(sp3)-H activation is another area where similar amines are used. This process enables the synthesis of γ-lactams from amine-based moieties, including amino acids, through a powerful approach for derivatization, highlighting the versatility of such amines in synthesizing bio-relevant compounds (Hernando et al., 2016).

Ring-Opening Polymerization The use of 2-azaallyl anions for the one-pot synthesis of primary amine-ended telechelic polyaziridines via ring-opening polymerization (ROP) of N-sulfonyl aziridines is another application. This methodology allows for the incorporation of functionalities such as pyridine and triphenylphosphine moieties into the polymer chain ends, expanding the utility of amines in polymer science (Wang et al., 2019).

Benzoxazine Curing Systems Amines are also investigated for their reactivity in curing systems of benzoxazine with amine, where they act as nucleophilic hardeners. This reactivity is crucial for developing advanced thermosetting resins, improving their chemical structure, material properties, and processability, which are essential for various industrial applications (Sun et al., 2015).

Electrochemical Synthesis Electrochemical processes also leverage amines, as seen in the regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives. These processes occur under mild conditions, demonstrating the potential of amines in green chemistry and sustainable synthesis methods (Sharafi-kolkeshvandi, Nematollahi, & Nikpour, 2016).

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASTLWQZSZFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)

![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)